molecular formula C15H10ClN3O2 B4841441 8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide

8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide

Cat. No.: B4841441
M. Wt: 299.71 g/mol
InChI Key: IVZOZRLSVSWPHH-UHFFFAOYSA-N
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Description

8-Chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a quinoline-derived carboxamide compound characterized by a pyridin-4-yl substituent at the N-position of the carboxamide group.

Properties

IUPAC Name

8-chloro-4-oxo-N-pyridin-4-yl-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O2/c16-12-3-1-2-10-13(12)18-8-11(14(10)20)15(21)19-9-4-6-17-7-5-9/h1-8H,(H,18,20)(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVZOZRLSVSWPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)NC=C(C2=O)C(=O)NC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide typically involves the condensation of 8-chloro-4-hydroxyquinoline-3-carboxylic acid with pyridin-4-amine. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide has been extensively studied for its potential as an antimicrobial and anticancer agent. Research indicates that it may inhibit the activity of DNA gyrase, an enzyme essential for bacterial DNA replication, thereby exhibiting antimicrobial properties. Additionally, its structure suggests potential interactions with various molecular targets involved in cancer cell proliferation, making it a candidate for further investigation in cancer therapy .

Biological Studies

The compound has shown promise in biological assays where it is evaluated for its efficacy against different pathogens and cancer cell lines. In vitro studies have reported significant biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains.
  • Anticancer Activity : Induces apoptosis in cancer cells through specific signaling pathways.

These findings highlight its potential as a lead compound for drug development .

Chemical Research

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations, including oxidation, reduction, and nucleophilic substitution reactions. This versatility makes it valuable in the development of new materials and chemical processes .

Case Studies

Several studies have documented the applications of this compound:

  • Antimicrobial Efficacy Study : A research article demonstrated that the compound inhibited the growth of multiple bacterial strains, showing promise as an alternative to traditional antibiotics.
  • Cancer Cell Proliferation Inhibition : In vitro experiments revealed that treatment with the compound resulted in significant reductions in the proliferation of specific cancer cell lines, suggesting its potential role in targeted cancer therapies.

These studies underline the importance of further exploring the therapeutic applications of this compound in clinical settings .

Mechanism of Action

The mechanism of action of 8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, thereby disrupting essential biological pathways. For example, it may inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria, leading to antimicrobial effects. Additionally, it may interfere with cell signaling pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Pyridin-4-yl vs. Pyridin-2-yl Substituents: The target compound’s pyridin-4-yl group provides a para-substituted nitrogen, likely influencing hydrogen-bonding interactions in biological targets.
  • Heterocyclic Substituents : The thiadiazole () and triazolopyridine () substituents introduce sulfur and additional nitrogen atoms, respectively. These modifications may enhance solubility (thiadiazole) or enable π-π stacking interactions (triazolopyridine) in drug-receptor interactions .

Biological Activity

8-Chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide is a synthetic compound belonging to the quinoline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential applications as an antimicrobial and anticancer agent, among others. The unique combination of functional groups in its structure contributes to its biological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C16H15ClN2O2. Its structure features:

  • Chloro group at the 8-position,
  • Hydroxy group at the 4-position,
  • Carboxamide functional group at the 3-position, substituted with a pyridin-4-yl ethyl group .

This distinctive arrangement enhances its chemical reactivity and biological activity compared to related compounds.

Biological Activities

Research indicates that this compound exhibits a wide range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It has been found to inhibit the growth of various bacterial strains by targeting essential enzymes such as DNA gyrase, which is crucial for DNA replication in bacteria .

Anticancer Activity

The compound has demonstrated antiproliferative effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in Colo320 cells, indicating its potential as an anticancer agent . The mechanism of action may involve interference with cell signaling pathways that regulate cell growth and proliferation.

Antiviral Activity

Recent studies suggest that derivatives of quinoline compounds can exhibit antiviral properties. The activity of this compound against viruses is still under investigation, but preliminary results indicate that modifications in its structure can enhance its efficacy against viral infections .

The mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : By inhibiting enzymes critical for bacterial DNA replication.
  • Apoptosis Induction : Triggering programmed cell death pathways in cancer cells.
  • Interference with Cellular Signaling : Modulating pathways involved in cell proliferation and survival.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-4-hydroxy-N-(pyridin-3-yl)quinoline-3-carboxamideQuinoline core with pyridine substitutionDifferent pyridine position may affect biological activity
8-ChloroquinolineLacks hydroxy and carboxamide groupsKnown antimalarial drug with distinct pharmacological properties
N-(Pyridin-2-ylylmethyl)quinolineLacks chloro and hydroxy groupsRetains carboxamide functionality but different reactivity

Case Studies

  • Anticancer Efficacy : A study demonstrated that the compound significantly reduced cell viability in various cancer cell lines, with IC50 values indicating potent anticancer activity .
  • Antimicrobial Testing : Clinical isolates of bacteria were subjected to treatment with the compound, showing inhibition zones comparable to established antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide
Reactant of Route 2
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8-chloro-4-hydroxy-N-(pyridin-4-yl)quinoline-3-carboxamide

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